molecular formula C9H5BrFNO2 B1415624 3-Bromo-2-cyano-6-fluorophenylacetic acid CAS No. 1805246-34-7

3-Bromo-2-cyano-6-fluorophenylacetic acid

Cat. No.: B1415624
CAS No.: 1805246-34-7
M. Wt: 258.04 g/mol
InChI Key: RULOVYNNTIKEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-cyano-6-fluorophenylacetic acid is a halogenated benzene derivative with the molecular formula C9H5BrFNO2. This compound is of significant interest in scientific research and industry due to its unique physical and chemical properties .

Chemical Reactions Analysis

3-Bromo-2-cyano-6-fluorophenylacetic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-2-cyano-6-fluorophenylacetic acid is widely used in scientific research due to its unique properties. It is utilized in:

Mechanism of Action

The mechanism by which 3-Bromo-2-cyano-6-fluorophenylacetic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its use .

Comparison with Similar Compounds

3-Bromo-2-cyano-6-fluorophenylacetic acid can be compared with other halogenated benzene derivatives such as:

  • 3-Bromo-6-cyano-2-fluorophenylacetic acid
  • 2-Bromo-4-cyano-6-fluorophenylacetic acid

These compounds share similar structural features but differ in their specific chemical properties and reactivity, making this compound unique in its applications and effects.

Properties

IUPAC Name

2-(3-bromo-2-cyano-6-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-7-1-2-8(11)5(3-9(13)14)6(7)4-12/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULOVYNNTIKEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CC(=O)O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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